1-[(2-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a difluorophenyl group, and a dihydropyridine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Common synthetic routes may involve the use of reagents such as palladium(II) acetate, bidentate ligands, and bases like triethylamine under specific conditions such as reflux in toluene/acetonitrile mixtures . Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by the chlorine and fluorine atoms.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[(2-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide include other dihydropyridine derivatives and compounds with similar aromatic substitutions. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-15-6-2-1-4-12(15)11-24-9-3-5-14(19(24)26)18(25)23-17-8-7-13(21)10-16(17)22/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXGRMUFMQPMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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